2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride typically involves the reaction of 6-chloro-8-methylquinoline with propylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloroquinoline
- 2-Amino-8-methylquinoline
- 2-Amino-3-propylquinoline
Uniqueness
2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research applications where specific interactions and effects are desired .
Properties
CAS No. |
1172050-00-8 |
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Molecular Formula |
C13H16Cl2N2 |
Molecular Weight |
271.18 g/mol |
IUPAC Name |
6-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H15ClN2.ClH/c1-3-4-9-6-10-7-11(14)5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H |
InChI Key |
WMCPHWBHIIRZND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)N.Cl |
Origin of Product |
United States |
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